molecular formula C15H23N3S B4820392 5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione

Cat. No.: B4820392
M. Wt: 277.4 g/mol
InChI Key: ATHVTSCOBPGKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms. The compound also features a butyl group and a dimethylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a butyl-substituted amine with a dimethylphenyl-substituted isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to reflux to facilitate the formation of the triazinane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo substitution reactions, where one of the substituents on the triazinane ring is replaced by another group. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.

    Biology: In biological research, the compound may be used as a probe to study enzyme activity or as a potential therapeutic agent due to its unique chemical properties.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

    5-butyl-3-(2,5-dimethylphenyl)-1-(1-hydroxyethyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid: This compound contains a similar butyl and dimethylphenyl substitution but features different functional groups and ring structures.

    5-butyl-3-(2,5-dimethylphenyl)-4,6-dioxo-1-phenyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid:

The uniqueness of this compound lies in its specific combination of substituents and ring structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-4-5-8-17-10-16-15(19)18(11-17)14-9-12(2)6-7-13(14)3/h6-7,9H,4-5,8,10-11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHVTSCOBPGKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CNC(=S)N(C1)C2=C(C=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-butyl-1-(2,5-dimethylphenyl)-1,3,5-triazinane-2-thione
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